Human β-Adrenoceptor Subtype Agonist Potency: (-)-Ephedrinium vs. (+)-Ephedrine and (+)-Pseudoephedrine
(-)-Ephedrinium (1R,2S-ephedrine) demonstrates substantially greater agonist potency at human β1- and β2-adrenoceptors compared to its stereoisomers. In a luciferase reporter gene assay using Chinese hamster ovary cells expressing human β-AR subtypes, the EC50 of (-)-ephedrine at β1-AR was 0.5 μM, which is 144-fold lower (i.e., more potent) than the EC50 of its enantiomer (+)-ephedrine (72 μM) and 618-fold lower than that of the diastereomer (+)-pseudoephedrine (309 μM) [1]. At the β2-AR, (-)-ephedrine exhibited an EC50 of 0.36 μM, a potency advantage of 294-fold over (+)-ephedrine (106 μM) and 19-fold over (+)-pseudoephedrine (7 μM). Furthermore, (-)-ephedrine was the only isomer to exhibit measurable partial agonist activity at human β3-AR, with an EC50 of 45 μM and maximal response of 31% relative to isoproterenol [1].
| Evidence Dimension | Agonist potency (EC50) at human β-adrenoceptors |
|---|---|
| Target Compound Data | β1-AR EC50 = 0.5 μM; β2-AR EC50 = 0.36 μM; β3-AR EC50 = 45 μM |
| Comparator Or Baseline | (+)-Ephedrine: β1-AR EC50 = 72 μM, β2-AR EC50 = 106 μM; (+)-Pseudoephedrine: β1-AR EC50 = 309 μM, β2-AR EC50 = 7 μM |
| Quantified Difference | (-)-Ephedrine vs. (+)-Ephedrine: 144-fold more potent at β1-AR, 294-fold more potent at β2-AR. (-)-Ephedrine vs. (+)-Pseudoephedrine: 618-fold more potent at β1-AR, 19-fold more potent at β2-AR. |
| Conditions | Human β1-, β2-, and β3-AR expressed in Chinese hamster ovary cells; luciferase reporter gene assay. |
Why This Matters
This rank-order potency directly informs selection of (-)-ephedrinium for applications requiring maximal β-adrenergic activity, such as in vitro studies of bronchodilation or cardiac stimulation, where use of the racemate or other isomers would necessitate significantly higher concentrations and introduce off-target effects.
- [1] Vansal, S. S., & Feller, D. R. (1999). Direct effects of ephedrine isomers on human beta-adrenergic receptor subtypes. Biochemical Pharmacology, 58(5), 807-810. View Source
